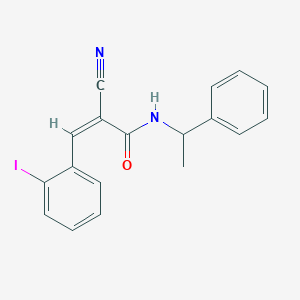![molecular formula C14H15NO2 B7564760 N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide, also known as FEBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FEBIM is a small molecule that belongs to the class of benzamides and has a molecular weight of 223.27 g/mol.
Mécanisme D'action
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme. COX-2 enzyme is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting the activity of COX-2, N-[1-(furan-2-yl)ethyl]-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity and is well-tolerated in animal studies. However, N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide also has limited stability in solution, which makes it difficult to store for long periods.
Orientations Futures
There are several future directions for the research on N-[1-(furan-2-yl)ethyl]-4-methylbenzamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been found to inhibit the activity of COX-2 enzyme, which is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). Therefore, N-[1-(furan-2-yl)ethyl]-4-methylbenzamide could be a potential candidate for the development of new NSAIDs. Another potential direction is to investigate its anti-cancer properties. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Further studies could investigate its efficacy in different types of cancer and its potential use in combination with other anticancer drugs.
Conclusion:
In conclusion, N-[1-(furan-2-yl)ethyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Further research is needed to fully understand the potential of N-[1-(furan-2-yl)ethyl]-4-methylbenzamide and its applications in different fields.
Méthodes De Synthèse
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide can be synthesized using a simple one-pot reaction method. The synthesis of N-[1-(furan-2-yl)ethyl]-4-methylbenzamide involves the reaction between 4-methylbenzoyl chloride and furfurylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-[1-(furan-2-yl)ethyl]-4-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-7-12(8-6-10)14(16)15-11(2)13-4-3-9-17-13/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKTDBEWGJYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

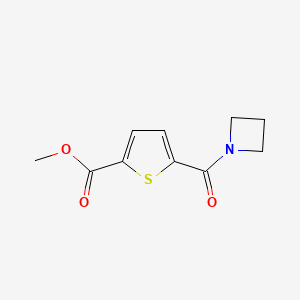
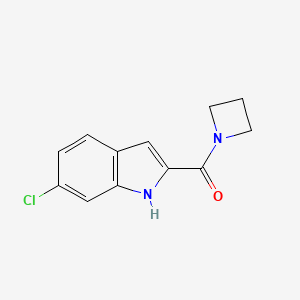
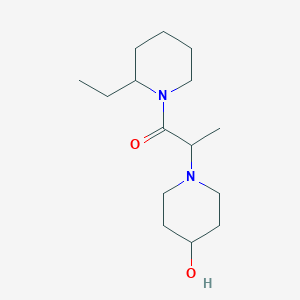
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)


![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)
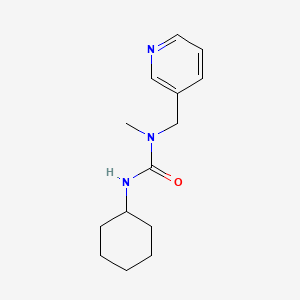
![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
